N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. The methoxyphenyl group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring, followed by the attachment of the dimethylbenzenesulfonamide moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, dihydropyridazine compounds, and various substituted sulfonamides .
Scientific Research Applications
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
Uniqueness
What sets N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its methoxyphenyl and sulfonamide moieties contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-12-16(2)14-19(13-15)29(25,26)22-10-11-28-21-9-8-20(23-24-21)17-4-6-18(27-3)7-5-17/h4-9,12-14,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJZFVSUGGROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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